
Potassium 2-(trimethylammonio)ethyl phosphate chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-(trimethylammonio)ethyl phosphate chloride is a quaternary ammonium compound with a phosphate group. It is known for its unique properties, including high solubility in water and its ability to form stable complexes with various molecules. This compound is used in a variety of scientific and industrial applications due to its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(trimethylammonio)ethyl phosphate chloride typically involves the reaction of 2-(trimethylammonio)ethyl chloride with potassium phosphate. The reaction is carried out in an aqueous medium at room temperature. The general reaction scheme is as follows:
2-(trimethylammonio)ethyl chloride+potassium phosphate→Potassium 2-(trimethylammonio)ethyl phosphate chloride
The reaction conditions include maintaining a neutral pH and ensuring the complete dissolution of reactants. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving efficiency.
化学反応の分析
Types of Reactions
Potassium 2-(trimethylammonio)ethyl phosphate chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphate derivatives.
Reduction: It can be reduced under specific conditions to yield simpler ammonium compounds.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Halide exchange reactions are typically carried out using halide salts in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphate esters, while substitution reactions can produce various halide derivatives.
科学的研究の応用
Chemistry
In chemistry, Potassium 2-(trimethylammon
特性
分子式 |
C5H13ClK2NO4P |
|---|---|
分子量 |
295.78 g/mol |
IUPAC名 |
dipotassium;2-(trimethylazaniumyl)ethyl phosphate;chloride |
InChI |
InChI=1S/C5H14NO4P.ClH.2K/c1-6(2,3)4-5-10-11(7,8)9;;;/h4-5H2,1-3H3,(H-,7,8,9);1H;;/q;;2*+1/p-2 |
InChIキー |
HEWBQHNALJJBLP-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


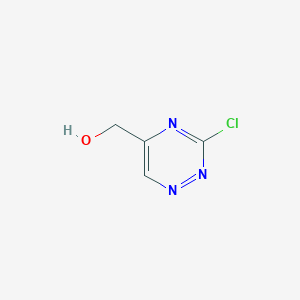
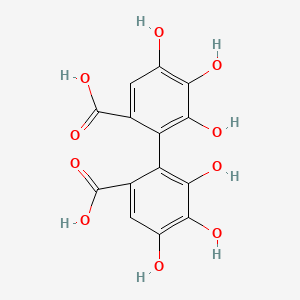
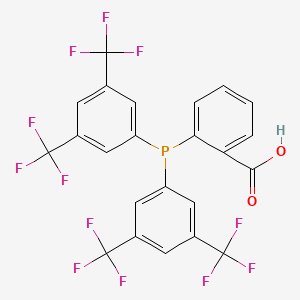
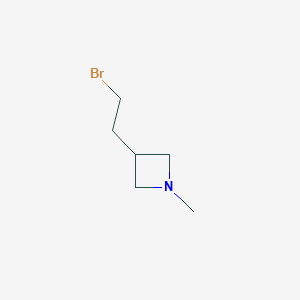
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
![8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/structure/B12850472.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)


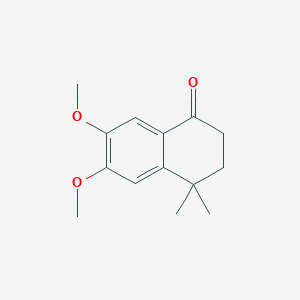
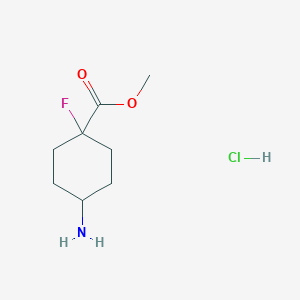

![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)

